molecular formula C14H14ClNO2S B7500689 4-chloro-3-methyl-N-(4-methylphenyl)benzenesulfonamide

4-chloro-3-methyl-N-(4-methylphenyl)benzenesulfonamide

Cat. No. B7500689
M. Wt: 295.8 g/mol
InChI Key: FDRLXDZXSZCSRI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-3-methyl-N-(4-methylphenyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. It is commonly used in scientific research for its various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 4-chloro-3-methyl-N-(4-methylphenyl)benzenesulfonamide is not fully understood. However, it is known to bind to the active site of certain enzymes, inhibiting their activity. It is also believed to disrupt the function of cell membranes, leading to cell death.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It has been shown to inhibit the growth of certain cancer cells, making it a potential anticancer agent. It also has antibacterial and antifungal properties, making it useful in the treatment of infections. Additionally, it has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of 4-chloro-3-methyl-N-(4-methylphenyl)benzenesulfonamide is its versatility. It can be used in a wide range of scientific research applications, from organic synthesis to medicinal chemistry to biochemical and physiological studies. Additionally, it is relatively easy to synthesize and purify.
One limitation of this compound is its toxicity. It can be harmful if ingested, inhaled, or absorbed through the skin. Therefore, it must be handled with care in the laboratory.

Future Directions

There are several future directions for 4-chloro-3-methyl-N-(4-methylphenyl)benzenesulfonamide research. One potential direction is the development of new drugs based on its structure and mechanism of action. Another direction is the investigation of its effects on different types of cancer cells and the development of new anticancer therapies. Additionally, further studies could be conducted to better understand its mechanism of action and its effects on biological systems.

Synthesis Methods

The synthesis of 4-chloro-3-methyl-N-(4-methylphenyl)benzenesulfonamide involves the reaction of 4-chloro-3-methylbenzenesulfonyl chloride with 4-methylphenylamine in the presence of a base such as triethylamine. The reaction results in the formation of the desired compound, which can be purified by recrystallization.

Scientific Research Applications

4-chloro-3-methyl-N-(4-methylphenyl)benzenesulfonamide has various scientific research applications. It is commonly used as a reagent in organic synthesis and as a starting material for the synthesis of other compounds. It is also used in medicinal chemistry for the development of new drugs. Additionally, it is used in biochemical and physiological studies to investigate its mechanism of action and its effects on biological systems.

properties

IUPAC Name

4-chloro-3-methyl-N-(4-methylphenyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2S/c1-10-3-5-12(6-4-10)16-19(17,18)13-7-8-14(15)11(2)9-13/h3-9,16H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDRLXDZXSZCSRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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